

Application Notes and Protocols for NS1219 (NS1619) in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: NS1219

Cat. No.: B12393273

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **NS1219**, more commonly known in scientific literature as NS1619, a potent activator of large-conductance Ca^{2+} -activated potassium (BK) channels, in patch-clamp electrophysiology studies. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the successful application of this compound in research and drug development.

Introduction to NS1619

NS1619 is a synthetic benzimidazolone derivative that functions as a direct opener of BK channels (also known as KCa1.1 or Maxi-K channels).[1][2] These channels are ubiquitously expressed and play crucial roles in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release by influencing membrane potential.[3][4] NS1619 activates BK channels by interacting with the S6/RCK1 linker, which connects the transmembrane pore-forming domain to the intracellular regulatory domain, thereby stabilizing the open conformation of the channel.[4][5] This activation leads to an increase in potassium efflux, resulting in membrane hyperpolarization.

Mechanism of Action

NS1619 enhances BK channel activity through a dual mechanism:

- **Direct Activation:** It directly binds to a pocket formed by the S6/RCK1 linker and the S4 transmembrane segment of the BK channel α -subunit.^{[4][5]} This interaction promotes a conformational change that favors the open state of the channel, leading to a leftward shift in the voltage-activation curve, meaning the channel opens at more negative membrane potentials.^{[4][6]}
- **Indirect Activation via Intracellular Ca^{2+} Release:** In some cell types, such as smooth muscle cells, NS1619 has been shown to induce the release of Ca^{2+} from intracellular stores.^[7] Since BK channels are also activated by intracellular calcium, this localized increase in Ca^{2+} concentration further contributes to channel opening and membrane hyperpolarization.^[7]

The primary effect of NS1619 is a potentiation of BK channel currents, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability.^[7]

Quantitative Data for NS1619

The following table summarizes the key quantitative parameters of NS1619 activity from various patch-clamp electrophysiology studies.

Parameter	Value	Cell Type	Reference
EC ₅₀	~10 - 30 μ M	Smooth muscle (blood vessels and other tissues)	[2]
EC ₅₀	3.6 μ M	For decrease in mitochondrial membrane potential	
Concentration for significant activation	> 15 μ M	HEK-293 cells expressing BK channels (at 270 nM free Ca ²⁺)	[8]
$\Delta V_{0.5}$ (Shift in half-maximal activation voltage)	-21.6 \pm 3.9 mV	Slo1 BK channels (at 10 μ M NS1619)	[6]
$\Delta V_{0.5}$ (Shift in half-maximal activation voltage)	-36.0 \pm 2.6 mV	Slo1 BK channels (at 30 μ M NS1619)	[6]
Unitary Conductance of NS1619-induced current	70 \pm 8 pS	Rat portal vein smooth muscle cells	[1]

Experimental Protocols

Detailed protocols for using NS1619 in whole-cell patch-clamp experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental question.

Preparation of NS1619 Stock Solution

- Solvent: NS1619 is soluble in DMSO.
- Stock Concentration: Prepare a 10-100 mM stock solution in DMSO.
- Storage: Store the stock solution at -20°C.

- **Working Solution:** Dilute the stock solution in the extracellular recording solution to the desired final concentration immediately before use. The final DMSO concentration should be kept low (typically <0.1%) to avoid off-target effects.

Whole-Cell Patch-Clamp Recording

This protocol is suitable for recording macroscopic BK channel currents from isolated cells or cultured cell lines.

4.2.1. Recording Solutions

Intracellular Solution (Pipette Solution)	Component	Concentration (mM)
K-Gluconate	115	
KCl	15	
HEPES	10	
MgCl ₂	5	
EGTA	11	
Na ₂ -ATP	2	
GTP-NaCl	0.3	
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.		

Extracellular Solution (Bath Solution)	Component	Concentration (mM)
NaCl	140	
KCl	2.5	
CaCl ₂	2	
MgCl ₂	2	
HEPES	10	
Glucose	10	
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.		

Note: The composition of the intracellular and extracellular solutions can be varied depending on the experimental goals. For example, to study the Ca²⁺-dependence of NS1619 action, the concentration of the Ca²⁺ buffer (e.g., EGTA, HEDTA) in the intracellular solution can be adjusted to clamp the free Ca²⁺ concentration at different levels.[\[9\]](#)

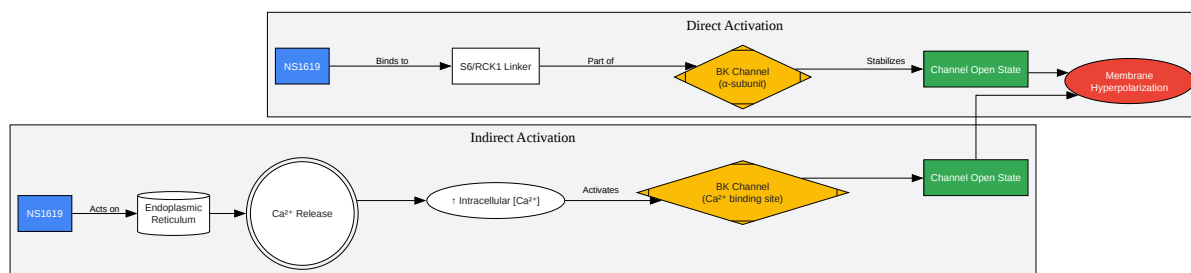
4.2.2. Voltage-Clamp Protocol

- Establish a stable whole-cell recording configuration.
- Hold the cell at a negative holding potential (e.g., -80 mV) to ensure most voltage-gated channels are in a closed state.
- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 or 20 mV increments for 200-500 ms) to elicit outward K⁺ currents.
- Record baseline currents in the absence of NS1619.
- Perfuse the cell with the extracellular solution containing the desired concentration of NS1619 (e.g., 10-100 μM).
- Repeat the voltage-step protocol to record currents in the presence of NS1619.

- To confirm the recorded currents are mediated by BK channels, a specific BK channel blocker such as iberiotoxin (100 nM) can be co-applied with NS1619.[7]

Visualizations

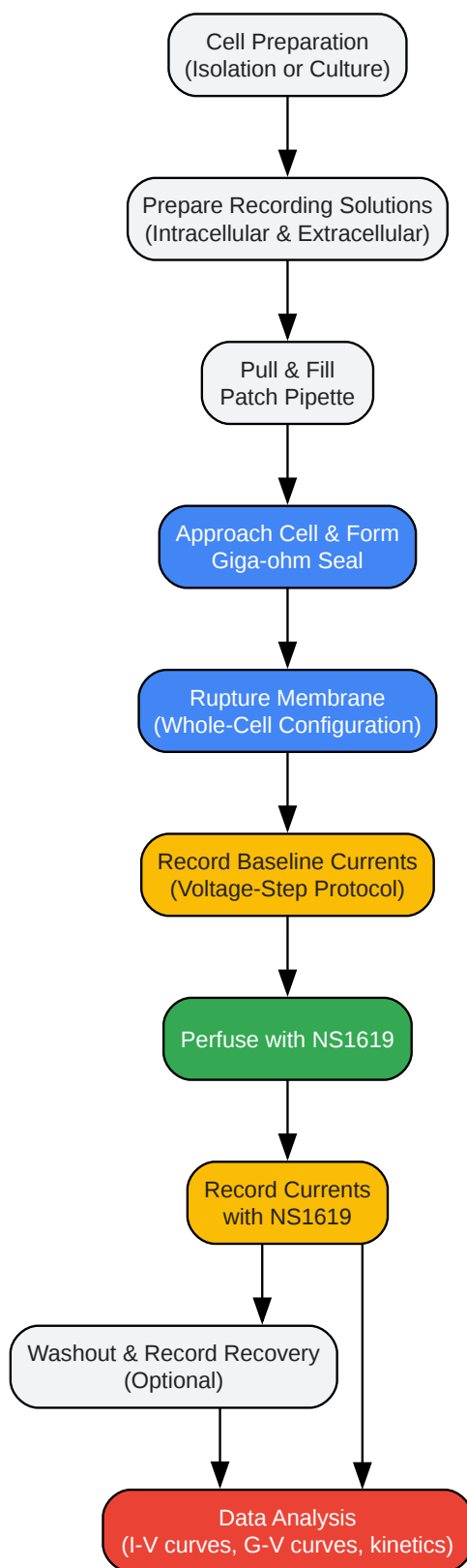
Signaling Pathway of NS1619 Action



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Caption: Dual mechanism of NS1619 action on BK channels.

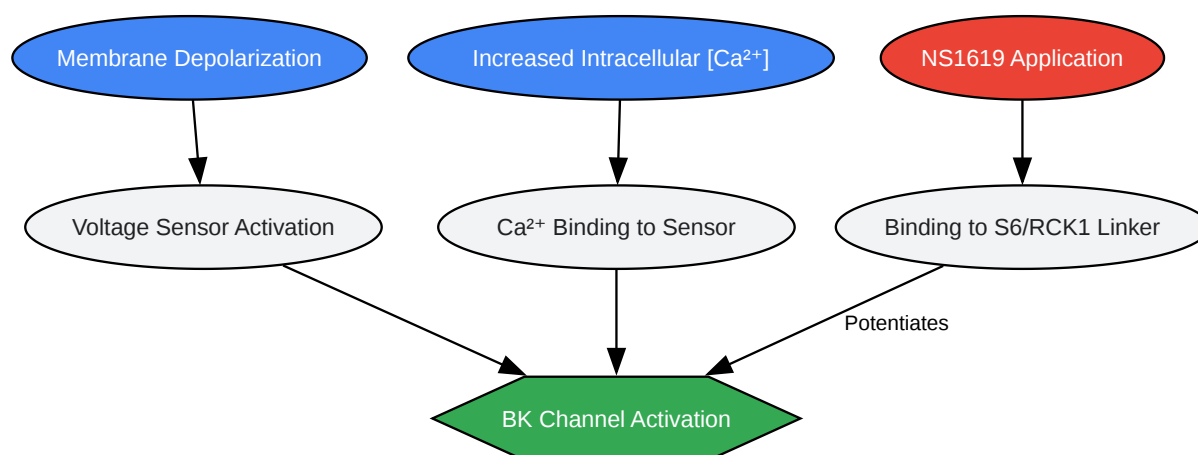
Experimental Workflow for Whole-Cell Patch-Clamp



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Caption: Workflow for studying NS1619 effects using whole-cell patch-clamp.

Logical Relationship of BK Channel Activation



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Caption: Factors leading to the activation of BK channels.

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